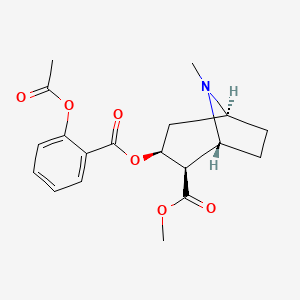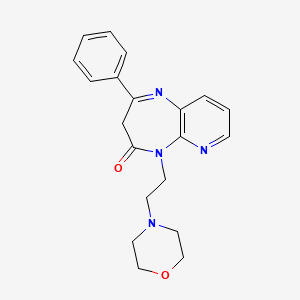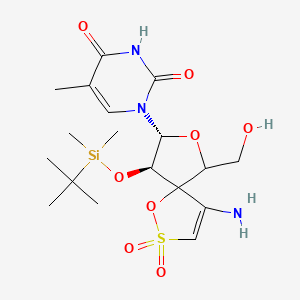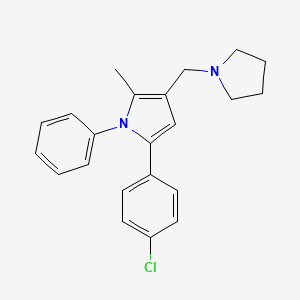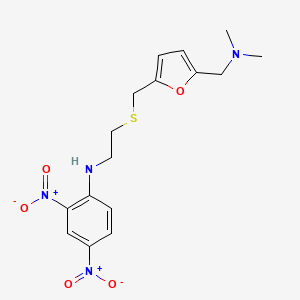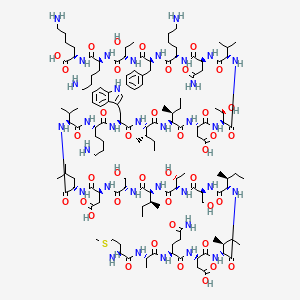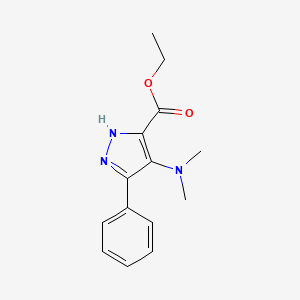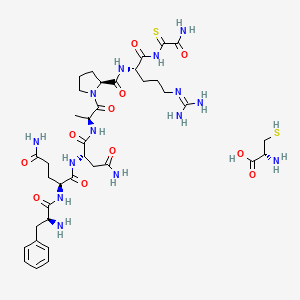
Argipressin (3-9), (4-1')-disulfide cys(6)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argipressin (3-9), (4-1’)-disulfide cys(6)- is a synthetic peptide analog of vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure in the body. This compound is characterized by a specific sequence of amino acids and a disulfide bond between cysteine residues, which is essential for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Argipressin (3-9), (4-1’)-disulfide cys(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection: Removing protecting groups from amino acids, often using TFA (trifluoroacetic acid).
Disulfide Bond Formation: Oxidizing thiol groups of cysteine residues to form the disulfide bond, typically using iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Argipressin (3-9), (4-1’)-disulfide cys(6)- can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds.
Reduction: Breaking of disulfide bonds using reducing agents like DTT (dithiothreitol).
Substitution: Modifications at specific amino acid residues using reagents like N-methylmorpholine.
Common Reagents and Conditions
Oxidizing Agents: Iodine, air oxidation.
Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Coupling Reagents: HBTU, DIC.
Deprotecting Agents: TFA, piperidine.
Major Products Formed
Oxidation: Formation of the active disulfide-bonded peptide.
Reduction: Linear peptide with free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Chemistry
In chemistry, Argipressin (3-9), (4-1’)-disulfide cys(6)- is used as a model compound to study peptide synthesis, folding, and disulfide bond formation.
Biology
Biologically, this compound is used to investigate the mechanisms of vasopressin receptors and their role in water balance and blood pressure regulation.
Medicine
Medically, it serves as a therapeutic agent in conditions like diabetes insipidus and certain types of bleeding disorders due to its vasoconstrictive properties.
Industry
In the pharmaceutical industry, it is used in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
Argipressin (3-9), (4-1’)-disulfide cys(6)- exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding triggers a cascade of intracellular events involving G-proteins and second messengers like cAMP, leading to increased water reabsorption in the kidneys and vasoconstriction in blood vessels.
Comparison with Similar Compounds
Similar Compounds
Vasopressin: The natural hormone with a similar sequence but different disulfide bond configuration.
Desmopressin: A synthetic analog with enhanced antidiuretic properties and longer half-life.
Oxytocin: Another peptide hormone with a similar structure but different physiological effects.
Uniqueness
Argipressin (3-9), (4-1’)-disulfide cys(6)- is unique due to its specific amino acid sequence and disulfide bond configuration, which confer distinct biological activities and receptor affinities compared to other vasopressin analogs.
Properties
CAS No. |
84953-76-4 |
|---|---|
Molecular Formula |
C37H58N14O11S2 |
Molecular Weight |
939.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethanethioyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide;(2R)-2-amino-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C34H51N13O9S.C3H7NO2S/c1-17(33(56)47-14-6-10-23(47)31(55)44-20(9-5-13-41-34(39)40)29(53)46-32(57)26(38)50)42-30(54)22(16-25(37)49)45-28(52)21(11-12-24(36)48)43-27(51)19(35)15-18-7-3-2-4-8-18;4-2(1-7)3(5)6/h2-4,7-8,17,19-23H,5-6,9-16,35H2,1H3,(H2,36,48)(H2,37,49)(H2,38,50)(H,42,54)(H,43,51)(H,44,55)(H,45,52)(H4,39,40,41)(H,46,53,57);2,7H,1,4H2,(H,5,6)/t17-,19-,20-,21-,22-,23-;2-/m00/s1 |
InChI Key |
JXAIAGBPMKVCLL-KKBNGWBPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=S)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N.C([C@@H](C(=O)O)N)S |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(=S)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(C(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


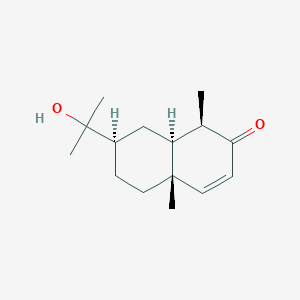



![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
